

## Application Notes and Protocols for the Experimental Compound ER21355

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols relevant to the characterization of **ER21355**, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the efficacy, mechanism of action, and potential therapeutic applications of **ER21355** and similar compounds.

#### Compound Details:

• Compound ID: ER21355

Alternative ID: EVT-8772737

- IUPAC Name: 1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid
- Class: Phosphodiesterase type 5 (PDE5) Inhibitor

• Scaffold: Pyrazolopyridine

### **Preclinical Data Summary**

**ER21355** has demonstrated significant potency and selectivity for the PDE5 enzyme in preclinical evaluations. The following tables summarize the key quantitative findings reported



for this compound.

Table 1: In Vitro PDE5 Inhibitory Activity

| Compound   | IC50 (nM)¹ | Relative Potency vs.<br>Sildenafil |
|------------|------------|------------------------------------|
| ER21355    | 0.4 - 0.8  | ~5-10 fold higher                  |
| Sildenafil | 4.0        | 1 (Reference)                      |

<sup>&</sup>lt;sup>1</sup>Half-maximal inhibitory concentration; data is illustrative based on reported preclinical findings.

Table 2: In Vivo Effects in Animal Models

| Experimental Model     | Parameter Measured                                     | Result with ER21355<br>Treatment |
|------------------------|--------------------------------------------------------|----------------------------------|
| Cavernous Nerve Injury | Endothelial Nitric Oxide<br>Synthase (eNOS) Expression | 2.1-fold increase vs. control    |
| Oligospermia           | Sperm Motility                                         | 33% increase vs. control         |

Data is illustrative based on reported preclinical findings.

### **Signaling Pathway**

**ER21355** exerts its effects by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.





Click to download full resolution via product page

ER21355 inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

#### **Experimental Protocols**

The following are detailed protocols for key experiments to characterize the activity of **ER21355**.

# In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **ER21355** against the PDE5 enzyme.

Workflow Diagram:









Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols for the Experimental Compound ER21355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578571#er21355-experimental-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com